methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate
Description
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative featuring a sulfonyl group at the 1-position of the pyrrole ring, substituted with a 5-chloro-2-methoxyphenyl moiety, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4-bromo-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO5S/c1-20-11-4-3-9(15)6-12(11)22(18,19)16-7-8(14)5-10(16)13(17)21-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXHJAHIOLDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrole Core: Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate
The pyrrole core is typically synthesized via bromination and esterification of commercially available pyrrole-2-carboxylic acid. Key steps include:
- Bromination : Direct electrophilic substitution using bromine or N-bromosuccinimide (NBS) in acetic acid at 0–25°C.
- Esterification : Treatment with methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP).
Example Protocol
- Dissolve pyrrole-2-carboxylic acid (10.0 g, 89.3 mmol) in acetic acid (100 mL).
- Add NBS (17.5 g, 98.2 mmol) portionwise at 0°C.
- Stir for 12 hours at 25°C, then quench with Na₂S₂O₃.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Esterify the crude 4-bromopyrrole-2-carboxylic acid with methanol (20 mL) and H₂SO₄ (1 mL) under reflux for 6 hours.
- Purify via column chromatography (ethyl acetate/petroleum ether, 1:3) to yield methyl 4-bromo-1H-pyrrole-2-carboxylate (85% yield).
Sulfonylation at the Pyrrole Nitrogen
Introducing the 5-chloro-2-methoxyphenylsulfonyl group requires a sulfonylation reaction. The pyrrole nitrogen is deprotonated using a strong base, followed by reaction with 5-chloro-2-methoxybenzenesulfonyl chloride.
Optimized Reaction Conditions
Protocol
- Suspend methyl 4-bromo-1H-pyrrole-2-carboxylate (5.0 g, 22.0 mmol) in DMF (30 mL).
- Add NaH (60% dispersion, 2.6 g, 66.0 mmol) at 0°C and stir for 30 minutes.
- Add 5-chloro-2-methoxybenzenesulfonyl chloride (6.7 g, 26.4 mmol) dropwise.
- Heat to 90°C and stir for 12 hours.
- Quench with ice water (100 mL), extract with ethyl acetate (3×50 mL), and concentrate.
- Purify via column chromatography (ethyl acetate/petroleum ether, 1:2) to obtain the target compound as a pale-yellow solid (6.2 g, 78%).
Comparative Analysis of Methodologies
Base Selection
The choice of base significantly impacts sulfonylation efficiency:
- Sodium hydride (NaH) : Provides high yields (78–84%) but requires careful handling due to its pyrophoric nature.
- Lithium diisopropylamide (LDA) : Offers superior regioselectivity at low temperatures (-78°C) but complicates scalability.
- Phase-transfer catalysts (PEG-400) : Enable milder conditions (25°C) but result in lower yields (65–70%).
Solvent Optimization
Sulfonylation Agent Synthesis
5-Chloro-2-methoxybenzenesulfonyl chloride is synthesized via:
- Chlorosulfonation of 5-chloro-2-methoxybenzene with chlorosulfonic acid at 0°C.
- Quenching with PCl₅ to generate the sulfonyl chloride.
Challenges and Solutions
Regioselectivity in Sulfonylation
Competing reactions at pyrrole C-3 or C-5 positions are mitigated by:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Methyl 4-Bromo-1-((1S,4R)-4-((tert-Butoxycarbonyl)Oxy)Cyclopent-2-en-1-yl)-1H-Pyrrole-2-Carboxylate ()
- Structure : Differs in the 1-position substituent (cyclopentenyl vs. sulfonyl-aryl).
- Synthesis : Achieved 87% yield via column chromatography with 96% enantiomeric excess (ee), demonstrating effective stereochemical control using chiral chromatography .
- Key Difference : The cyclopentenyl group likely imposes less steric hindrance during synthesis compared to the bulky 5-chloro-2-methoxyphenylsulfonyl group in the target compound.
Ethyl 4-Bromo-1-(4-Chlorobenzyl)-1H-Pyrrole-2-Carboxylate ()
- Structure : 1-position substituted with a 4-chlorobenzyl group.
- Synthesis : Suzuki coupling with phenylboronic acid yielded only low to moderate products, attributed to steric hindrance from the benzyl group .
- Implication : The target compound’s sulfonyl group may further reduce reactivity in cross-coupling reactions compared to benzyl-substituted analogs.
Reactivity and Functionalization Potential
Methyl 4-Bromo-5-Formyl-1-Methyl-1H-Pyrrole-2-Carboxylate ()
- Structure : Contains a formyl group at position 5 and a methyl group at position 1.
- Comparison : The target compound’s sulfonyl group stabilizes the pyrrole ring electronically but limits further functionalization at position 3.
Methyl 4-Allyl-5-(Methylthio)-1H-Pyrrole-2-Carboxylate ()
Physical and Spectral Properties
(S)-Ethyl 4-((5-Amino-3-(4-Bromophenyl)Isoxazol-4-yl)(3-Fluorophenyl)Methyl)-1H-Pyrrole-2-Carboxylate ()
- Physical Data : Melting points ranged from 72–96% yield, with HPLC confirming >99% enantiomeric purity .
- Spectral Data : ¹H NMR signals for aromatic protons (δ 6.7–7.5 ppm) and ester groups (δ 3.7–4.2 ppm) align with the target compound’s expected spectral profile.
Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate ()
- Physical Data : Melting point 98°C, with brominated derivatives (m.p. 148°C) showing increased thermal stability due to halogenation .
- Comparison : The target compound’s sulfonyl and bromo groups likely elevate its melting point and solubility in polar solvents.
1-(4-Chlorobenzyl)-4-Phenyl-1H-Pyrrole-2-Carboxamides ()
- Hypothesis : The sulfonyl group in the target compound may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding or electrostatic interactions.
Biological Activity
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a bromo group and a sulfonyl moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 421.74 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrrole derivatives. The introduction of the sulfonyl group is often achieved through electrophilic aromatic substitution methods, which allows for the selective functionalization of the aromatic ring.
Antimicrobial Activity
Recent studies indicate that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related pyrrole compounds has been reported to be as low as against M. tuberculosis, indicating strong potential as anti-TB agents .
Cytotoxicity
In vitro studies have demonstrated that certain pyrrole derivatives possess cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the range of to against Hep-2 and P815 cell lines . This suggests that this compound could also exhibit similar cytotoxic properties.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrrole ring and the substituents significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromo group | Enhances antimicrobial activity |
| Sulfonyl moiety | Critical for binding affinity to targets |
| Electron-withdrawing groups | Improve potency against resistant strains |
For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against M. tuberculosis by enhancing the compound's ability to disrupt mycolic acid biosynthesis .
Case Studies
Several case studies highlight the efficacy of similar pyrrole derivatives:
- Anti-Tuberculosis Activity : A study demonstrated that specific pyrrole derivatives targeting MmpL3 exhibited potent anti-TB activity with low cytotoxicity, showcasing their potential as therapeutic agents against resistant strains .
- Cytotoxic Effects : In another investigation, derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction in Hep-2 cells at concentrations comparable to those observed for established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
